molecular formula C13H18ClN3O B2865728 [5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine CAS No. 714205-78-4

[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine

Cat. No.: B2865728
CAS No.: 714205-78-4
M. Wt: 267.76
InChI Key: ABJNOBGDZXNJBU-UHFFFAOYSA-N
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Description

[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine is a chemical compound with the CAS Registry Number 714205-78-4 . It has a molecular formula of C 13 H 18 ClN 3 O and a molecular weight of 267.76 g/mol . The compound is identified by the MDL number MFCD06001631 . This phenylpiperazine derivative is intended for research applications. While specific studies on this exact molecule are limited in the public domain, its structural features are of significant interest in medicinal chemistry. Piperazine derivatives are frequently explored as core structures in the development of novel therapeutic agents . For instance, research on structurally similar phenylpiperazine compounds has demonstrated their potential as potent anticancer agents, with some derivatives shown to induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cell lines . For laboratory safety, appropriate precautions should be taken when handling this material. Researchers are advised to wear protective equipment, including gloves, masks, and protective clothing, to avoid skin contact . The recommended storage condition is at -4°C for short-term storage (1-2 weeks) or -20°C for long-term preservation (1-2 years) . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJNOBGDZXNJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine Derivatives

A primary route involves nucleophilic substitution on a chlorinated aromatic ring using 1-propionylpiperazine. In a representative procedure, 2,5-dichloroaniline reacts with 1-propionylpiperazine in 1,4-dioxane at 80°C for 4 hours under nitrogen atmosphere, yielding the target compound after purification via flash chromatography (CH₂Cl₂:MeOH = 20:1). Critical parameters include:

Parameter Condition Yield
Solvent 1,4-Dioxane 93%
Temperature 80°C
Catalyst None
Work-up NaOH(aq), EtOAc extraction

The absence of a catalyst simplifies the protocol, while the choice of 1,4-dioxane enhances solubility of the aromatic intermediate.

Reductive Amination of Ketone Precursors

An alternative approach employs reductive amination of 5-chloro-2-(piperazin-1-yl)acetophenone with propionic acid derivatives. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, this method achieves moderate yields (65–70%) but requires stringent pH control (pH 4–5 via acetic acid). The mechanism involves imine formation followed by reduction:

$$
\text{RC(=O)NH}2 + \text{R'NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHR'} + \text{NH}_3
$$

While less efficient than nucleophilic substitution, this route avoids halogenated solvents, aligning with green chemistry principles.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Comparative studies highlight 1,4-dioxane as superior to DMF or THF due to its high boiling point (101°C) and compatibility with amine nucleophiles. Elevating temperatures to 80°C accelerates substitution kinetics, reducing reaction times from 24 hours to 4 hours. Polar aprotic solvents like DMSO induce side reactions, such as over-alkylation, lowering yields to <50%.

Catalytic Enhancements

Copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) have been explored to catalyze C–N bond formation. In trials with 2,5-dichloroaniline, CuI (10 mol%) increased yields from 93% to 97% but introduced copper contamination requiring additional purification steps.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar–H), 6.82 (d, J = 2.4 Hz, 1H, Ar–H), 5.21 (s, 2H, NH₂), 3.65–3.58 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 2.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

LC-MS : m/z 268.1 [M+H]⁺, confirming molecular weight (267.76 g/mol).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) reveals ≥98% purity post-chromatography. Residual solvents (1,4-dioxane < 0.1%) comply with ICH Q3C guidelines.

Applications in Downstream Synthesis

Intermediate for Anticancer Agents

The compound serves as a precursor to urea derivatives targeting prostate cancer. For example, coupling with ethyl 6-chloro-4-aminoquinoline-3-carboxylate yields a lead compound (IC₅₀ = 0.8 μM against DU-145 cells).

Building Block for DUBTACs

In proteolysis-targeting chimeras (PROTACs), the amine group facilitates conjugation to E3 ligase ligands. A recent study functionalized the phenyl ring with acrylamide warheads to develop deubiquitinase-targeting chimeras (DUBTACs), stabilizing oncoproteins like β-catenin.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylamine derivatives .

Scientific Research Applications

[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The nature of the acyl group on the piperazine ring significantly influences physicochemical and pharmacological properties. Key analogs include:

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879590-27-9)
  • Substituent : Cinnamoyl (C₉H₇O).
  • Key Differences : The bulky aromatic cinnamoyl group increases molecular weight and lipophilicity compared to propionyl. This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility .
  • Applications : Often used in kinase inhibitor studies due to its planar structure.
[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine (CAS 1478187-78-8)
  • Substituent : Isobutyryl (C₄H₇O).
  • This modification could improve metabolic stability .
[5-Chloro-2-(1-piperidinyl)phenyl]amine (CAS 412308-45-3)
  • Key Differences : Replacing piperazine with piperidine eliminates one nitrogen atom, reducing hydrogen-bonding capacity and basicity. This simplification may lower synthetic complexity but diminish target affinity .

Heterocyclic Ring Replacements

Replacing piperazine with other heterocycles alters electronic and steric profiles:

N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(4-cyanophenyl)prop-2-enamide (CAS 1241004-15-8)
  • Ring System : Morpholine (oxygen-containing heterocycle).
  • However, the absence of a second nitrogen limits interactions with acidic residues in target proteins .

Positional Isomerism and Functional Group Additions

Variations in chlorine position or additional functional groups further diversify activity:

4-Chloro-3-(cyclopentyloxy)aniline (CAS 1342900-81-5)
  • Substituents : Cyclopentyloxy at position 3, chlorine at position 4.
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine (CAS 1113103-72-2)
  • Functional Groups : Sulfonyl and pyrimidin-4-amine moieties.
  • Key Differences: The sulfonyl group enhances electronegativity, while the pyrimidine ring introduces π-π stacking capabilities.

Research Implications

  • Pharmacological Profile : Propionyl and isobutyryl analogs are preferred for CNS targets due to optimal blood-brain barrier penetration, while cinnamoyl derivatives may suit peripheral enzyme inhibition .
  • Synthetic Accessibility : Piperidine and morpholine analogs are easier to synthesize but may require structural optimization for high-affinity binding .
  • Supplier Availability : Cinnamoyl and isobutyryl derivatives are commercially available (5 suppliers each), facilitating drug discovery workflows .

Biological Activity

[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease treatments. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro-substituted phenyl group and a piperazine moiety with a propionyl substituent. Its molecular formula can be represented as C15_{15}H19_{19}ClN2_2.

Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, particularly those related to cancer progression. For instance, it has been noted that related compounds can inhibit lysophosphatidic acid (LPA) levels, affecting tumor growth and angiogenesis .
  • Kinase Modulation : Similar derivatives have shown selective inhibition of receptor tyrosine kinases (RTKs), which are pivotal in regulating cellular proliferation and survival. This inhibition is crucial in the context of cancers driven by aberrant kinase activity .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound and structurally related compounds:

Activity IC50 Value Target Reference
Inhibition of LPA levelsMicromolar rangeEnzymes modulating LPA
Kinase inhibition (EGFR)5.4 nMEpidermal Growth Factor Receptor
Tumor growth inhibitionVariesVarious solid tumors
Anti-inflammatory effectsNot specifiedInflammatory pathwaysGeneral findings from related studies

Case Studies

Several studies have explored the efficacy of compounds similar to this compound in vivo:

  • Cancer Models : In mouse models of lung cancer, compounds exhibiting similar structures demonstrated significant tumor regression when administered at specific dosages. The observed IC50 values for tumor cell lines were notably low, indicating potent activity against cancer cells .
  • Inflammatory Diseases : In models of arthritis and neurodegeneration, derivatives showed promise in modulating inflammatory responses, suggesting potential therapeutic applications beyond oncology .
  • Angiogenesis Inhibition : Compounds were tested for their ability to inhibit angiogenesis in xenograft models, with promising results indicating reduced vascularization in tumors .

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